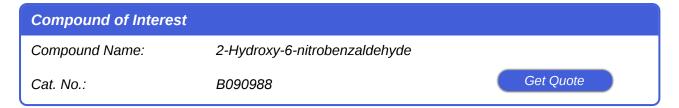


# In-Depth Technical Guide: 2-Hydroxy-6nitrobenzaldehyde (CAS Number 16855-08-6)

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-Hydroxy-6-nitrobenzaldehyde**, bearing the CAS number 16855-08-6, is a valuable aromatic aldehyde that serves as a pivotal intermediate in various domains of chemical synthesis and materials science. Its unique trifunctional molecular architecture, featuring hydroxyl, nitro, and aldehyde moieties on a benzene ring, offers a versatile platform for the construction of complex organic molecules. This technical guide provides a comprehensive overview of **2-Hydroxy-6-nitrobenzaldehyde**, encompassing its physicochemical properties, detailed synthesis protocols, and its significant applications, with a particular focus on the development of Schiff bases and their coordination complexes. The guide further delves into the biological activities of its derivatives, including their potential as anticancer and antimicrobial agents, and their utility in catalysis. Experimental protocols and quantitative data are presented in a structured format to facilitate research and development endeavors.

## **Physicochemical Properties**

**2-Hydroxy-6-nitrobenzaldehyde** is a pale yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below. While some data is derived from predictive models, experimentally determined values are included where available.



Property	Value	Source
CAS Number	16855-08-6	[2]
Molecular Formula	C7H5NO4	[2]
Molecular Weight	167.12 g/mol	[2]
Melting Point	554-555 °C (predicted)	[1]
Boiling Point	294.9 ± 30.0 °C (predicted)	[1]
Density	1.500 ± 0.06 g/cm <sup>3</sup> (predicted)	[1]
рКа	6.57 ± 0.25 (predicted)	[1]
Appearance	Pale yellow crystalline solid	[1]
Storage Temperature	Inert atmosphere, 2-8°C	

#### **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **2-Hydroxy-6-nitrobenzaldehyde**. The following are typical spectral data for the compound.

- ¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum provides information about the hydrogen atoms in the molecule.
- 13C NMR Spectrum: The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of the molecule.
- Infrared (IR) Spectrum: The infrared spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions are expected for the hydroxyl (O-H), nitro (N-O), and aldehyde (C=O and C-H) groups.
- Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
- UV-Vis Spectrum: The ultraviolet-visible spectrum shows the electronic transitions within the molecule. Nitroaromatic compounds typically exhibit characteristic absorptions in the UV-Vis



region. For instance, a comparative analysis of nitrobenzaldehyde isomers shows weak  $n\pi^*$  transitions around 350 nm and stronger  $\pi\pi^*$  transitions around 300 nm and 250 nm.[3]

(Note: While the availability of these spectra is documented, specific peak assignments and spectral images for **2-Hydroxy-6-nitrobenzaldehyde** require access to dedicated spectral databases or original research articles.)

## Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

Several synthetic routes to **2-Hydroxy-6-nitrobenzaldehyde** have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

#### **Direct Formylation of m-Nitrophenol (Duff Reaction)**

A common method for the synthesis of **2-Hydroxy-6-nitrobenzaldehyde** is the Duff formylation of m-nitrophenol. This reaction introduces a formyl group onto the aromatic ring ortho to the hydroxyl group.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrophenol in glacial acetic acid.
- Reagent Addition: Add hexamethylenetetramine and acetic anhydride to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
- Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure 2-Hydroxy-6-nitrobenzaldehyde.[4]

#### Multi-step Synthesis from p-Toluenesulfonic Acid

An alternative, multi-step synthesis allows for regioselective control. This pathway involves protecting the para position of toluene with a sulfonic acid group, followed by dinitration,



selective reduction, diazotization, hydrolysis, oxidation, and deprotection.

Caption: Multi-step synthesis of **2-Hydroxy-6-nitrobenzaldehyde**.

# Applications in Organic Synthesis: Schiff Bases and Metal Complexes

**2-Hydroxy-6-nitrobenzaldehyde** is a key precursor for the synthesis of Schiff bases, which are formed through the condensation reaction between its aldehyde group and a primary amine. These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes.

#### **Synthesis of Schiff Bases**

The general procedure for the synthesis of a Schiff base from **2-Hydroxy-6-nitrobenzaldehyde** is as follows:

- Dissolution: Dissolve **2-Hydroxy-6-nitrobenzaldehyde** in a suitable solvent, such as ethanol, in a round-bottom flask.
- Amine Addition: To this solution, add an equimolar amount of the desired primary amine, also dissolved in ethanol.
- Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
- Reaction: Reflux the mixture for several hours. Monitor the reaction by TLC.
- Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.
- Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base.[5][6]

Caption: General workflow for the synthesis of Schiff bases.

### **Metal Complexes of Schiff Bases**



Schiff bases derived from **2-Hydroxy-6-nitrobenzaldehyde** are excellent chelating agents for a variety of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis and materials science.

A common method involves reacting the Schiff base ligand with a metal salt in a suitable solvent.

- Ligand Solution: Dissolve the synthesized Schiff base in a solvent like ethanol or methanol.
- Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., acetate, chloride, or nitrate salt of Cu(II), Ni(II), Co(II), etc.) in the same solvent.
- Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
- Reaction: The reaction mixture is often heated to reflux for a period to ensure complete complexation.
- Isolation: The resulting metal complex often precipitates from the solution upon cooling. It is then collected by filtration, washed with the solvent, and dried.

## **Biological Activities of Derivatives**

Derivatives of **2-Hydroxy-6-nitrobenzaldehyde**, particularly its Schiff bases and their metal complexes, have shown promising biological activities, making them interesting candidates for drug development.

#### **Anticancer Activity**

Schiff bases containing a nitro group have been investigated for their antineoplastic properties. The mechanism of action is often attributed to the inhibition of critical signaling pathways in cancer cells. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9][10] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.[7]

Caption: Simplified EGFR signaling pathway and its inhibition.



#### **Antimicrobial Activity**

Schiff base metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms. Potential mechanisms of antimicrobial action include inhibition of cell wall synthesis and interference with DNA gyrase. [11][12][13][14]

Caption: Potential mechanisms of antimicrobial action.

## **Catalytic Applications**

Metal complexes of Schiff bases derived from substituted salicylaldehydes are effective catalysts for various organic transformations, including the oxidation of alcohols. These complexes can catalyze the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often using environmentally benign oxidants like hydrogen peroxide.[15][16][17][18]

## **Catalytic Oxidation of Alcohols**

The general workflow for the catalytic oxidation of an alcohol using a Schiff base metal complex is outlined below.

Caption: Catalytic oxidation of alcohols workflow.

#### Conclusion

**2-Hydroxy-6-nitrobenzaldehyde** is a highly functionalized and versatile chemical intermediate with significant potential in synthetic chemistry, drug discovery, and materials science. Its ability to form a wide array of Schiff bases and corresponding metal complexes opens avenues for the development of novel compounds with tailored biological and catalytic properties. This technical guide has provided a foundational understanding of this compound, from its fundamental properties and synthesis to its diverse applications. Further research into the specific biological mechanisms and catalytic activities of its derivatives is warranted to fully exploit the potential of this valuable molecule.



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• To cite this document: BenchChem. [In-Depth Technical Guide: 2-Hydroxy-6-nitrobenzaldehyde (CAS Number 16855-08-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090988#2-hydroxy-6-nitrobenzaldehyde-cas-number-16855-08-6]

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